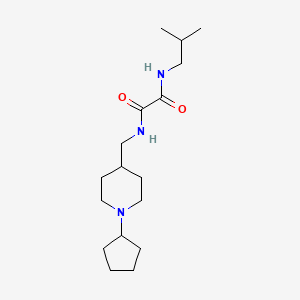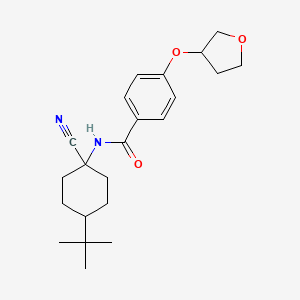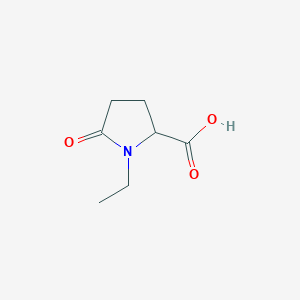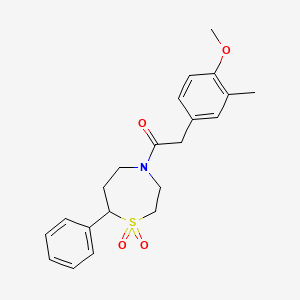
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold, present in this compound, has been explored for its potential as a CDK2 inhibitor—a promising target for cancer therapy. CDK2 inhibitors selectively target tumor cells, making them appealing candidates. Researchers have designed and synthesized novel compounds based on this scaffold, including derivatives of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide. These compounds exhibit significant cytotoxic activity against cancer cell lines such as MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrated the best cytotoxic activities across these cell lines .
Antimicrobial Applications
The pyrazolopyrimidine moiety, shared by this compound, is a common heterocycle nucleus with diverse medicinal applications. Among these, antimicrobial properties stand out. Researchers have explored derivatives of this scaffold for their ability to combat bacterial and fungal infections. Further investigations into the specific antimicrobial mechanisms are warranted .
Anti-Inflammatory Potential
The pyrazolo[3,4-d]pyrimidine scaffold has also been associated with anti-inflammatory effects. Researchers have studied related compounds for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
Antioxidant Properties
Compounds containing the pyrazolopyrimidine core have shown antioxidant activity. While specific studies on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide are limited, its structural features suggest potential antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Neurodegenerative Disease Research
Given the pyrazolopyrimidine scaffold’s versatility, researchers may explore derivatives like N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide in the context of neurodegenerative diseases. These compounds could potentially modulate pathways involved in Alzheimer’s disease, Parkinson’s disease, or other neurodegenerative conditions .
Drug Design and Optimization
The unique structure of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide makes it an interesting candidate for drug design. Medicinal chemists can use this scaffold as a starting point to create novel compounds with improved pharmacological properties. By modifying specific functional groups, researchers may optimize its bioactivity, solubility, and selectivity for specific targets .
Mechanism of Action
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-13(2)11-18-16(21)17(22)19-12-14-7-9-20(10-8-14)15-5-3-4-6-15/h13-15H,3-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPRYYZQOLWPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)


![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)